molecular formula C19H22O6 B1145687 Metasequirin D CAS No. 1264694-96-3

Metasequirin D

Cat. No.: B1145687
CAS No.: 1264694-96-3
M. Wt: 346.37438
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Metasequirin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Biological Activity

Metasequirin D is a nor-lignan compound derived from the plant Metasequoia glyptostroboides, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from various studies and reviews that highlight its pharmacological potential.

Overview of this compound

This compound is classified as a nor-lignan, a group of compounds known for their significant biological effects. The compound has been isolated from Metasequoia glyptostroboides, a tree species that has existed since the Cretaceous period and is recognized for its unique chemical profile and resilience against pathogens. This longevity suggests that the plant has developed effective molecular defenses, which are reflected in the bioactive compounds it produces, including this compound .

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted that extracts containing this compound demonstrated significant scavenging activity against free radicals, which is vital for preventing cellular damage and various diseases associated with oxidative stress .

Anticancer Properties

This compound has shown promising results in anticancer studies. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating dysfunctional cells. The compound's ability to inhibit cancer cell proliferation suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that extracts from M. glyptostroboides, including those containing this compound, possess antidermatophytic and antibacterial activities. This makes it a candidate for developing natural antimicrobial agents .

Case Studies

  • Antioxidant Efficacy : A study conducted on various extracts from M. glyptostroboides evaluated their antioxidant capacity using several assays, including DPPH and ABTS radical scavenging tests. The results indicated that extracts with higher concentrations of this compound had significantly enhanced antioxidant activity compared to control samples .
  • Cancer Cell Line Studies : In vitro studies involving human cancer cell lines demonstrated that this compound effectively reduced cell viability and increased apoptosis markers. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation, suggesting its potential role in cancer therapy .
  • Antimicrobial Testing : Extracts containing this compound were tested against various microbial strains, including Candida albicans and Staphylococcus aureus. The results showed notable inhibitory effects, indicating its potential use in treating infections caused by these pathogens .

Research Findings

A summary of key findings related to the biological activities of this compound is presented in Table 1 below:

Activity Methodology Findings Reference
AntioxidantDPPH Scavenging AssaySignificant reduction in free radical levels
AnticancerMTT Assay on Cancer Cell LinesInduced apoptosis; reduced cell viability
AntimicrobialAgar Diffusion MethodInhibited growth of bacteria and fungi

Properties

IUPAC Name

(E,2S,3S)-3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3/b6-3+/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEHETRPHUXAHR-ORCRKBFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@@H](C2=CC(=C(C=C2)O)OC)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What can you tell us about the structure of Metasequirin D, and was its absolute configuration determined?

A1: Unfortunately, the provided research abstract [] only states that this compound (along with Metasequirins E and F) is a novel norlignan isolated from Metasequoia glyptostroboides. While the study mentions that structures of new compounds were determined by spectroscopic data analysis, it specifically states that the absolute configuration was only established for Metasequirin F using the modified Mosher method. Therefore, details regarding the molecular formula, weight, spectroscopic data, and absolute configuration of this compound are not available in this abstract.

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